molecular formula C11H14BrN B13035492 (R)-5-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

(R)-5-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13035492
M. Wt: 240.14 g/mol
InChI Key: YSCDXGLYCTXWSP-SNVBAGLBSA-N
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Description

®-5-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral organic compound that belongs to the class of tetrahydronaphthalenes. This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 6th position, and an amine group at the 1st position of the tetrahydronaphthalene ring system. The ®-configuration indicates that the compound is the enantiomer with the specific three-dimensional arrangement of atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves several steps, starting from commercially available precursors. One common synthetic route includes:

    Chiral Resolution: The separation of the ®-enantiomer from the racemic mixture can be achieved using chiral chromatography or by employing chiral auxiliaries during the synthesis.

Industrial Production Methods

Industrial production of ®-5-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

®-5-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the de-brominated product.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, thiol, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or sodium thiolate (NaSR).

Major Products

    Oxidation: Formation of 5-bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-one.

    Reduction: Formation of 6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine.

    Substitution: Formation of 5-substituted-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine derivatives.

Scientific Research Applications

®-5-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological receptors and enzymes.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-5-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-5-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine: The enantiomer of the ®-compound with similar chemical properties but different biological activity.

    5-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-ol:

    6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine: A de-brominated analog with distinct chemical and biological properties.

Uniqueness

®-5-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer and other similar compounds. This uniqueness makes it valuable for research and potential therapeutic applications.

Properties

Molecular Formula

C11H14BrN

Molecular Weight

240.14 g/mol

IUPAC Name

(1R)-5-bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C11H14BrN/c1-7-5-6-8-9(11(7)12)3-2-4-10(8)13/h5-6,10H,2-4,13H2,1H3/t10-/m1/s1

InChI Key

YSCDXGLYCTXWSP-SNVBAGLBSA-N

Isomeric SMILES

CC1=C(C2=C(C=C1)[C@@H](CCC2)N)Br

Canonical SMILES

CC1=C(C2=C(C=C1)C(CCC2)N)Br

Origin of Product

United States

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